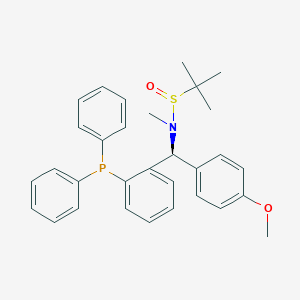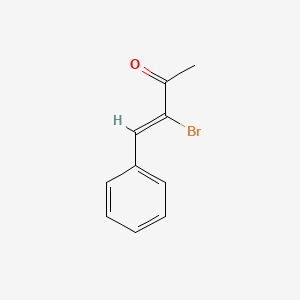![molecular formula C9H18O4 B12088419 Acetic acid, 2-[(7-hydroxyheptyl)oxy]- CAS No. 1000018-55-2](/img/structure/B12088419.png)
Acetic acid, 2-[(7-hydroxyheptyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(7-hydroxyheptyl)oxy]- typically involves the following steps:
Starting Materials: The synthesis begins with heptanol and chloroacetic acid.
Etherification: Heptanol undergoes etherification with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction forms 2-(7-chloroheptyloxy)acetic acid.
Hydrolysis: The intermediate 2-(7-chloroheptyloxy)acetic acid is then hydrolyzed to yield acetic acid, 2-[(7-hydroxyheptyl)oxy]-.
The reaction conditions typically involve moderate temperatures (50-70°C) and an aqueous or alcoholic solvent system to facilitate the reactions.
Industrial Production Methods
Industrial production of acetic acid, 2-[(7-hydroxyheptyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.
Continuous Flow Systems: Continuous flow systems may be employed to ensure consistent production and high yield.
Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Acetic acid, 2-[(7-hydroxyheptyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Formation of 2-(7-oxoheptyloxy)acetic acid.
Reduction: Formation of 2-(7-hydroxyheptyloxy)ethanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
科学的研究の応用
Acetic acid, 2-[(7-hydroxyheptyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
作用機序
The mechanism by which acetic acid, 2-[(7-hydroxyheptyl)oxy]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyheptyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
類似化合物との比較
Similar Compounds
Acetic acid, 2-[(6-hydroxyhexyl)oxy]-: Similar structure but with a shorter hydrocarbon chain.
Acetic acid, 2-[(8-hydroxyoctyl)oxy]-: Similar structure but with a longer hydrocarbon chain.
Acetic acid, 2-[(7-hydroxyheptyl)thio]-: Similar structure but with a sulfur atom replacing the oxygen in the ether linkage.
Uniqueness
Acetic acid, 2-[(7-hydroxyheptyl)oxy]- is unique due to its specific chain length and ether linkage, which confer distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
1000018-55-2 |
|---|---|
分子式 |
C9H18O4 |
分子量 |
190.24 g/mol |
IUPAC名 |
2-(7-hydroxyheptoxy)acetic acid |
InChI |
InChI=1S/C9H18O4/c10-6-4-2-1-3-5-7-13-8-9(11)12/h10H,1-8H2,(H,11,12) |
InChIキー |
RRNZRPBMWGZBGS-UHFFFAOYSA-N |
正規SMILES |
C(CCCO)CCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)



![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)
![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)




amine](/img/structure/B12088388.png)

![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)

